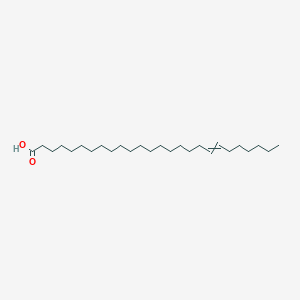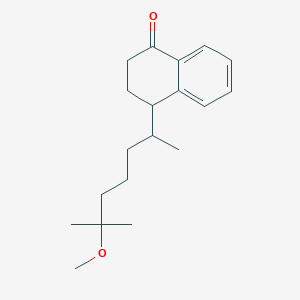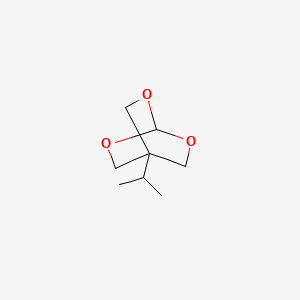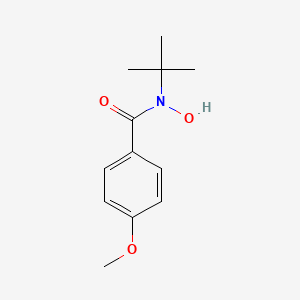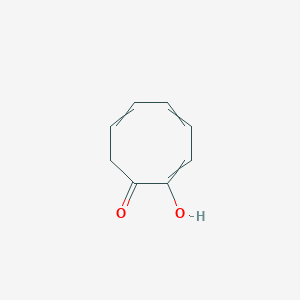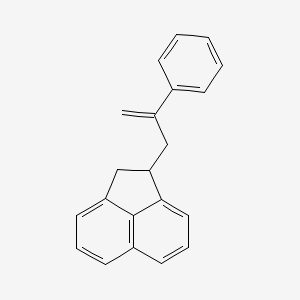![molecular formula C16H15NO2S2 B14602581 Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate CAS No. 60599-15-7](/img/structure/B14602581.png)
Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a phenylcarbamoyl group and a carbodithioate group attached to a benzene ring. Benzene derivatives are known for their aromatic properties and are widely used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate typically involves the reaction of ethyl benzene-1-carbodithioate with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Ethyl benzene-1-carbodithioate+Phenyl isocyanate→Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the use of solvents, are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to isolate the compound.
化学反应分析
Types of Reactions: Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The ester and carbamate groups in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used. The reactions are typically carried out in the presence of a catalyst, such as iron or aluminum chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring can yield nitro derivatives, while hydrolysis can produce corresponding acids and amines.
科学研究应用
Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: It may interfere with signaling pathways by modulating the activity of key proteins involved in cellular communication.
相似化合物的比较
Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate can be compared with other benzene derivatives, such as:
Ethyl benzene-1-carbodithioate: Lacks the phenylcarbamoyl group, making it less complex.
Phenyl isocyanate: Contains the isocyanate group but lacks the carbodithioate moiety.
Benzene derivatives with different substituents: Such as nitrobenzene, chlorobenzene, and toluene, which have different functional groups attached to the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
60599-15-7 |
|---|---|
分子式 |
C16H15NO2S2 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
ethyl 4-(phenylcarbamoyloxy)benzenecarbodithioate |
InChI |
InChI=1S/C16H15NO2S2/c1-2-21-15(20)12-8-10-14(11-9-12)19-16(18)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,17,18) |
InChI 键 |
HVYRUBQDFDOQDG-UHFFFAOYSA-N |
规范 SMILES |
CCSC(=S)C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone](/img/structure/B14602518.png)
![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)
